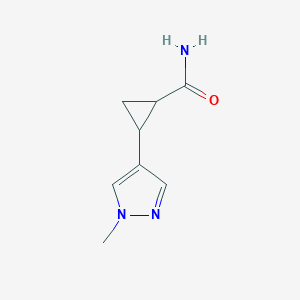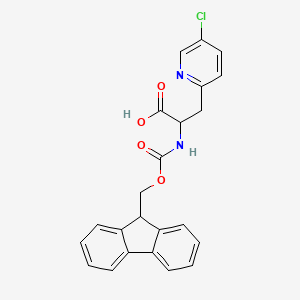
1,1-Difluoro-4-trifluoromethyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-4-trifluoromethyl-cyclohexane is a fluorinated organic compound with the molecular formula C7H10F5. This compound is characterized by the presence of two fluorine atoms and one trifluoromethyl group attached to a cyclohexane ring. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-trifluoromethyl-cyclohexane can be synthesized through several methods. One common approach involves the defluorinative alkylation of α-trifluoromethyl alkenes. This method utilizes diverse alkyl sources, such as organohalides, N-hydroxyphthalimide esters, and Katritzky salts, under mild conditions . The reaction is typically carried out in the presence of a suitable catalyst and solvent, ensuring high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical synthesis. This method is advantageous due to its simplicity, scalability, and environmental friendliness. The process typically involves the use of electrochemical cells, where the desired product is obtained through controlled defluorination and alkylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-4-trifluoromethyl-cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to yield hydrocarbons.
Addition Reactions: The compound can add to multiple bonds, forming new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include fluorinated hydrocarbons, ketones, carboxylic acids, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Aplicaciones Científicas De Investigación
1,1-Difluoro-4-trifluoromethyl-cyclohexane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-4-trifluoromethyl-cyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoro-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylcyclohexane: Contains a trifluoromethyl group but lacks the difluoro substitution, leading to variations in reactivity and stability.
Uniqueness
1,1-Difluoro-4-trifluoromethyl-cyclohexane is unique due to the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
1,1-difluoro-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5/c8-6(9)3-1-5(2-4-6)7(10,11)12/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCGORNDYXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide](/img/structure/B2622666.png)




![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)

![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2622681.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)
